KRP-203 - 509088-69-1

KRP-203

Catalog Number: EVT-272373
CAS Number: 509088-69-1
Molecular Formula: C24H27Cl2NO3S
Molecular Weight: 480.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Amino-2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenethyl)propane-1,3-diol hydrochloride, also known as KRP-203, is a synthetic compound developed for its immunomodulatory properties. [, ] It functions as a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). [, , , , , ] KRP-203 is studied extensively in various animal models of autoimmune diseases and organ transplantation as a potential therapeutic agent. [, , , , , , , , , , ]

Sphingosine-1-Phosphate (S1P)

Compound Description: Sphingosine-1-Phosphate (S1P) is a naturally occurring lysophospholipid that acts as a signaling molecule in various physiological processes. It exerts its effects by binding to and activating a family of five G protein-coupled receptors, designated S1P1-5 [, , , , ]. S1P plays crucial roles in immune cell trafficking, vascular integrity, and cell survival.

Relevance: S1P is the endogenous ligand of the receptors targeted by KRP-203. KRP-203 acts as an agonist of S1P receptors, particularly S1P1, mimicking the effects of S1P and modulating immune responses [, , , , ].

FTY720 (Fingolimod)

Compound Description: FTY720, also known as Fingolimod (Gilenya®), is a first-generation sphingosine-1-phosphate (S1P) receptor modulator. It becomes phosphorylated in vivo to form FTY720-P, which acts as an agonist at S1P1, S1P3, S1P4, and S1P5 receptors [, , ]. FTY720-P induces internalization and degradation of S1P receptors, effectively acting as a functional antagonist. This leads to the sequestration of lymphocytes in secondary lymphoid organs, reducing their migration to sites of inflammation.

Phosphorylated KRP-203 (KRP-203-P)

Compound Description: KRP-203-P is the active, phosphorylated form of KRP-203. Like S1P, KRP-203 requires phosphorylation to bind effectively to its target receptors [, ].

Relevance: KRP-203-P is the active metabolite of KRP-203, responsible for its pharmacological effects [, ]. Understanding the properties of KRP-203-P is crucial for interpreting the mechanism of action of KRP-203.

FTY720-P

Compound Description: FTY720-P is the active, phosphorylated form of FTY720. Similar to KRP-203, FTY720 is a prodrug that requires phosphorylation to exert its effects on S1P receptors [, ].

Relevance: FTY720-P serves as a point of comparison for KRP-203-P. While both are phosphorylated S1P receptor agonists, they differ in their receptor selectivity profiles and downstream effects, as FTY720-P activates a broader range of S1P receptors, including S1P3 [, ].

Cyclosporine A (CsA)

Relevance: CsA is often used in combination with KRP-203 in research to explore synergistic effects on allograft survival and to reduce CsA-associated toxicity. Studies have shown that KRP-203 can enhance the efficacy of CsA, allowing for the use of lower, less toxic doses of CsA while maintaining immunosuppression [, , , , ].

Mycophenolic Acid (MPA)

Relevance: MPA has been studied in combination with KRP-203 as a potential immunosuppressive regimen in organ transplantation [, ]. This combination aims to provide effective immunosuppression while minimizing the side effects associated with individual drugs.

Sirolimus

Relevance: Sirolimus has been explored in combination with KRP-203 in the context of islet allotransplantation []. Studies suggest that the combination may offer a calcineurin-free immunosuppressive regimen, potentially reducing diabetogenic effects associated with calcineurin inhibitors.

Ozanimod

Compound Description: Ozanimod is a second-generation S1P receptor modulator that selectively targets S1P1 and S1P5 receptors. It is approved for treating adults with relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC) [].

Relevance: Ozanimod shares a similar mechanism of action with KRP-203 by modulating S1P receptors, particularly S1P1, to regulate immune responses [, ]. Its clinical success in MS and UC highlights the therapeutic potential of targeting S1P receptors in immune-mediated diseases.

Siponimod

Compound Description: Siponimod (BAF-312) is another second-generation S1P receptor modulator with high selectivity for S1P1 and S1P5. It is approved for treating adults with secondary progressive multiple sclerosis (SPMS) [].

Relevance: Like KRP-203, siponimod's selectivity for S1P1 contributes to its favorable safety and efficacy profile, making it a valuable therapeutic option in MS [, ].

Etrasimod

Compound Description: Etrasimod is a next-generation, highly selective S1P receptor modulator that primarily targets S1P1 with a shorter half-life than earlier-generation modulators []. It is currently under investigation for various immune-mediated inflammatory diseases, including ulcerative colitis and Crohn’s disease.

Relevance: Etrasimod shares the therapeutic rationale of targeting S1P1 with KRP-203, albeit with potential advantages related to its pharmacokinetic profile [].

Ponesimod

Compound Description: Ponesimod is a selective S1P1 modulator that exhibits rapid reversibility from its receptor, potentially leading to a more favorable safety profile [, ]. It is currently under investigation for treating multiple sclerosis and other autoimmune disorders.

Relevance: Ponesimod's high selectivity for S1P1 and rapid reversibility distinguish it from KRP-203 and other S1P modulators, offering potential advantages in terms of efficacy and safety [, ].

Amiselimod

Compound Description: Amiselimod is an S1P receptor modulator with a high affinity for S1P1 and is currently in clinical development for treating various inflammatory and autoimmune diseases [].

Relevance: Amiselimod's focus on S1P1 aligns with the mechanism of action of KRP-203, emphasizing the importance of this receptor subtype in modulating immune responses [].

Overview

KRP-203, also known as Mocravimod, is a synthetic immunomodulatory compound that has garnered attention for its potential therapeutic applications, particularly in organ transplantation and immune-mediated diseases. It is structurally related to sphingosine-1-phosphate receptor modulators and exhibits significant immunosuppressive properties. KRP-203 has been studied for its effects on allograft survival and its ability to modulate immune responses.

Source and Classification

KRP-203 is classified as a sphingosine-1-phosphate receptor modulator. It was developed to improve upon existing immunosuppressants by providing effective immunosuppression with potentially fewer side effects compared to traditional therapies like cyclosporine A. The compound has been synthesized through various methods, demonstrating its viability for clinical applications in transplantation medicine and autoimmune disorders.

Synthesis Analysis

Methods

The synthesis of KRP-203 involves several key steps, typically starting from readily available precursors. A highly efficient procedure for synthesizing KRP-203 on a multigram scale has been reported, indicating its potential for large-scale production. The synthesis typically includes reactions that form the core structure of the compound while ensuring high purity and yield.

Technical Details

The specific synthetic route includes the use of various organic reactions such as coupling reactions, protecting group strategies, and purification techniques like chromatography. The exact details are often proprietary or complex but generally involve the formation of the sphingosine backbone followed by modifications to introduce functional groups necessary for its biological activity.

Molecular Structure Analysis

Structure

KRP-203’s molecular formula is C₁₈H₂₃ClN₂O₂S, and its structure features a hydrophobic core that is essential for its interaction with sphingosine-1-phosphate receptors. The compound contains a chlorophenyl moiety and a benzyloxyphenyl group, contributing to its pharmacological properties.

Chemical Reactions Analysis

Reactions

KRP-203 undergoes various chemical reactions that are crucial for its activity. These include binding interactions with sphingosine-1-phosphate receptors, which modulate downstream signaling pathways involved in immune responses.

Technical Details

The compound acts primarily as a competitive antagonist at the sphingosine-1-phosphate receptor 1 (S1PR1). Upon binding, KRP-203 inhibits receptor activation, leading to decreased lymphocyte egress from lymphoid organs and reduced inflammatory responses.

Mechanism of Action

Process

KRP-203 exerts its effects through several mechanisms:

  1. Receptor Modulation: By binding to S1PR1, KRP-203 prevents receptor activation by endogenous ligands, effectively reducing lymphocyte migration.
  2. Inhibition of Inflammation: The compound has been shown to suppress inflammatory cell infiltration in transplant models, thus prolonging allograft survival.
  3. Impact on Cytokine Release: KRP-203 influences cytokine profiles by modulating signaling pathways associated with immune cell activation.

Data

In preclinical studies, KRP-203 demonstrated significant efficacy in prolonging skin and heart allograft survival in rat models by inhibiting T-cell activation and reducing inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

KRP-203 is a white to off-white solid with moderate solubility in organic solvents. Its melting point and stability under various conditions are critical parameters that influence its formulation and delivery.

Chemical Properties

The compound exhibits specific reactivity patterns typical of sphingosine derivatives, including interactions with phospholipid membranes and other cellular components involved in signal transduction.

Applications

Scientific Uses

KRP-203 has several promising applications:

  1. Organ Transplantation: It is primarily investigated for its ability to prevent acute and chronic rejection in organ transplant recipients.
  2. Autoimmune Diseases: The immunomodulatory effects of KRP-203 make it a candidate for treating conditions such as multiple sclerosis and other autoimmune disorders.
  3. Cancer Research: Due to its effects on immune modulation, there is interest in exploring KRP-203's potential role in cancer therapy by enhancing anti-tumor immunity while managing autoimmunity risks.

Properties

CAS Number

509088-69-1

Product Name

KRP-203

IUPAC Name

2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol;hydrochloride

Molecular Formula

C24H27Cl2NO3S

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C24H26ClNO3S.ClH/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18;/h1-10,13-14,27-28H,11-12,15-17,26H2;1H

InChI Key

MYIFLDFUXIHOCJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

2-amino-2-(2-(4-(3-benzyloxyphenylthio)-2-chlorophenyl)ethyl)-1,3-propanediol hydrochloride
KRP-203

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.